molecular formula C11H9Cl2NO2S2 B10841343 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide

2,5-dichloro-N-p-tolylthiophene-3-sulfonamide

Cat. No. B10841343
M. Wt: 322.2 g/mol
InChI Key: OQWXAWNHXDPWGS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-p-tolylthiophene-3-sulfonamide is a small molecular compound with the chemical formula C11H9Cl2NO2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide typically involves the reaction of 2,5-dichlorothiophene with p-toluenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-p-tolylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-dichloro-N-p-tolylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor, blocking the activity of these enzymes and thereby affecting cell cycle progression and proliferation. This mechanism is particularly relevant in the context of cancer research, where CDK inhibitors are being explored as potential therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs sets it apart from other similar compounds and highlights its potential in medicinal chemistry .

properties

Molecular Formula

C11H9Cl2NO2S2

Molecular Weight

322.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-methylphenyl)thiophene-3-sulfonamide

InChI

InChI=1S/C11H9Cl2NO2S2/c1-7-2-4-8(5-3-7)14-18(15,16)9-6-10(12)17-11(9)13/h2-6,14H,1H3

InChI Key

OQWXAWNHXDPWGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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